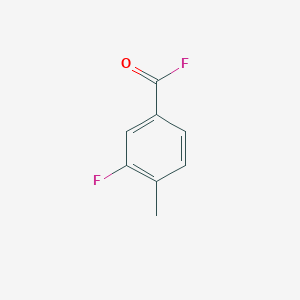

3-Fluoro-4-methylbenzoyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65374-11-0 |

|---|---|

Molecular Formula |

C8H6F2O |

Molecular Weight |

156.13 g/mol |

IUPAC Name |

3-fluoro-4-methylbenzoyl fluoride |

InChI |

InChI=1S/C8H6F2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3 |

InChI Key |

VHITYOHGTCQZOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoro 4 Methylbenzoyl Fluoride

Precursor Chemistry and Starting Material Derivatization Strategies

The synthesis of 3-fluoro-4-methylbenzoyl fluoride (B91410) often begins with the corresponding carboxylic acid or its derivatives. These precursors undergo various transformations to yield the desired acyl fluoride.

Transformation from 3-Fluoro-4-methylbenzoic Acid Derivatives

The most direct route to 3-fluoro-4-methylbenzoyl fluoride is the deoxyfluorination of 3-fluoro-4-methylbenzoic acid. beilstein-journals.orgnih.gov This transformation can be achieved using a variety of fluorinating agents. The carboxylic acid starting material, 3-fluoro-4-methylbenzoic acid, is a commercially available compound with a melting point of 169-171 °C. sigmaaldrich.comtcichemicals.com Its structure has been confirmed by crystallographic studies, which show a nearly planar molecule. researchgate.net

The conversion of carboxylic acids to acyl fluorides is a well-established method in organic synthesis. sci-hub.se A range of reagents have been developed for this purpose, offering different levels of reactivity and substrate scope. beilstein-journals.orgnih.gov

Halogen Exchange Methodologies from Acyl Chlorides

An alternative strategy for the synthesis of this compound involves halogen exchange (Halex) reactions, starting from the corresponding acyl chloride, 3-fluoro-4-methylbenzoyl chloride. organic-chemistry.org This method takes advantage of the greater reactivity of the acyl chloride compared to the acyl fluoride.

The process typically involves treating the acyl chloride with a fluoride source. organic-chemistry.org Phase-transfer catalysis has been successfully employed for the synthesis of acyl fluorides from acyl chlorides on a large scale, using aqueous bifluoride solutions. organic-chemistry.org This method is performed at room temperature and offers a convenient workup procedure. organic-chemistry.org The use of boron trihalides has also been explored for halogen exchange reactions, demonstrating improved kinetics and allowing for milder reaction conditions. nsf.gov More recent developments have shown that iron(III) halides can catalyze the halogen exchange of trifluoromethyl arenes, a transformation that could potentially be adapted for acyl fluoride synthesis. chemrxiv.org

| Starting Material | Reagent | Product | Key Features |

| 3-Fluoro-4-methylbenzoyl chloride | Aqueous bifluoride solution | This compound | Phase-transfer catalysis, room temperature, scalable. organic-chemistry.org |

| Acyl Chlorides | Boron trihalides | Acyl Fluorides | Improved kinetics, milder conditions. nsf.gov |

Novel Approaches via Fluorinative C−C Bond Cleavage of Activated Ketones

A novel and innovative approach to acyl fluoride synthesis involves the fluorinative C-C bond cleavage of activated ketones. sci-hub.seacs.orgnih.gov This method provides a different synthetic route compared to traditional methods that start from carboxylic acids. acs.orgnih.gov

This strategy has been successfully demonstrated using α-oximinoketones as starting materials and diethylaminosulfur trifluoride (DAST) derivatives as the fluorinating agent. sci-hub.seacs.orgnih.gov The reaction is highly efficient, chemoselective, and proceeds under mild and fast conditions, making it a scalable process. sci-hub.seacs.orgnih.gov The mechanism is proposed to involve a pull-and-push-driven fluorinative C-C bond cleavage. acs.orgnih.gov This methodology allows for the synthesis of a wide range of aryloyl and aliphatic acyl fluorides, including those with chiral skeletons, from readily available ketones. sci-hub.seacs.orgnih.gov

Development and Application of Specific Fluorination Reagents

The choice of fluorinating reagent is critical for the successful synthesis of this compound. Several classes of reagents have been developed and optimized for this purpose.

Utilization of Dialkylaminosulfur Trifluorides (DAST, Deoxo-Fluor)

Dialkylaminosulfur trifluorides, particularly DAST (diethylaminosulfur trifluoride) and its more thermally stable analogue Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride), are widely used for the conversion of carboxylic acids to acyl fluorides. organic-chemistry.orgenamine.netsigmaaldrich.com

DAST is a versatile reagent that can efficiently convert carboxylic acids to their corresponding acyl fluorides in high yields. enamine.net It is a liquid that, while requiring careful handling, is considered safer than sulfur tetrafluoride (SF₄). enamine.net Deoxo-Fluor offers enhanced thermal stability compared to DAST and is also effective for the deoxofluorination of carboxylic acids. organic-chemistry.orgsigmaaldrich.com In some cases, Deoxo-Fluor has shown superior performance to DAST. organic-chemistry.org Both reagents have been instrumental in the synthesis of a variety of acyl fluorides. organic-chemistry.orgenamine.netsigmaaldrich.com

| Reagent | Precursor | Product | Key Features |

| DAST | Carboxylic Acids | Acyl Fluorides | High yields, relatively safe compared to SF₄. enamine.net |

| Deoxo-Fluor | Carboxylic Acids | Acyl Fluorides | More thermally stable than DAST, sometimes superior performance. organic-chemistry.orgsigmaaldrich.com |

Advances with Sulfur-Based Reagents (e.g., SF₄ derivatives, Selectfluor, Sulfuryl Fluoride)

Beyond DAST and Deoxo-Fluor, other sulfur-based reagents have been developed for acyl fluoride synthesis.

Sulfur Tetrafluoride (SF₄) and its derivatives: SF₄ is a powerful fluorinating agent capable of converting carboxylic acids to trifluoromethyl groups, a reaction that proceeds via an acyl fluoride intermediate. beilstein-journals.orgacs.org However, its high toxicity and hazardous nature have led to the development of safer alternatives. enamine.net

Selectfluor: This electrophilic fluorinating agent, in combination with elemental sulfur, provides a novel method for synthesizing acyl fluorides from carboxylic acids. acs.orgorganic-chemistry.org This approach avoids the formation of acid anhydride (B1165640) byproducts. acs.org The reaction is believed to proceed through the in situ generation of a reactive S₈-fluoro-sulfonium cation and a neutral S₈-difluoride. acs.orgorganic-chemistry.org

Sulfuryl Fluoride (SO₂F₂): SO₂F₂ has emerged as a reagent for the one-pot synthesis of acyl fluorides from carboxylic acids. acs.orgacs.org Mechanistic studies suggest that the reaction proceeds through an anhydride intermediate, which is then converted to the acyl fluoride. acs.orgacs.org The addition of halide catalysts, such as tetrabutylammonium (B224687) chloride or bromide, has been shown to accelerate the formation of the acyl fluoride. acs.orgacs.org This method has been successfully applied to a range of substrates, including electron-donating, electron-withdrawing, and sterically hindered carboxylic acids. acs.org

| Reagent | Precursor | Product | Key Features |

| Selectfluor (with S₈) | Carboxylic Acids | Acyl Fluorides | Avoids anhydride formation, proceeds via in situ generated reactive species. acs.orgorganic-chemistry.org |

| Sulfuryl Fluoride (SO₂F₂) | Carboxylic Acids | Acyl Fluorides | One-pot synthesis, proceeds via an anhydride intermediate, accelerated by halide catalysts. acs.orgacs.org |

Exploitation of Phosphorus-Based and Other Halogen-Exchange Reagents

Halogen exchange (HALEX) represents a common and practical approach for the synthesis of acyl fluorides, typically starting from the more accessible acyl chlorides. This method involves the substitution of the chlorine atom in a precursor like 3-fluoro-4-methylbenzoyl chloride with fluorine.

A highly efficient and scalable version of this transformation uses phase-transfer catalysis. organic-chemistry.org In this setup, the acyl chloride is treated with an aqueous solution of an inexpensive fluoride source, such as potassium bifluoride (KHF₂), in a biphasic system with a phase-transfer catalyst like tetrabutylammonium chloride. organic-chemistry.org This method proceeds under mild room temperature conditions and allows for the synthesis of acyl fluorides on a large (100 mmol) scale, with products being easily purified by extraction and distillation. organic-chemistry.orgorganic-chemistry.org

Phosphorus-based reagents also facilitate this conversion. A bench-top protocol has been developed for the direct conversion of carboxylic acids to acyl fluorides using a combination of triphenylphosphine (B44618) (PPh₃), N-Bromosuccinimide (NBS), and triethylamine (B128534) trihydrofluoride (Et₃N·3HF). wikipedia.org While this method starts from the carboxylic acid, the underlying principle involves the in-situ generation of a reactive phosphorus intermediate that facilitates the fluorination.

Other established reagents for this type of transformation include cyanuric fluoride, which can effectively convert carboxylic acids to their corresponding acyl fluorides. wikipedia.org

Table 1: Comparison of Selected Halogen-Exchange and Related Reagents for Acyl Fluoride Synthesis

| Reagent System | Starting Material | Key Advantages | Reference |

|---|---|---|---|

| KHF₂ / Phase-Transfer Catalyst | Acyl Chloride | Inexpensive, scalable, mild conditions, high purity. | organic-chemistry.orgorganic-chemistry.org |

| PPh₃ / NBS / Et₃N·3HF | Carboxylic Acid | Convenient one-pot protocol from a stable starting material. | wikipedia.org |

| Cyanuric Fluoride | Carboxylic Acid | Effective and established reagent. | wikipedia.org |

Tertiary Amine-Initiated Deoxyfluorination Protocols

Direct deoxyfluorination of carboxylic acids offers a more convergent route to acyl fluorides, avoiding the need to first prepare the corresponding acyl chloride. A notable modern protocol involves the use of trifluoromethyl trifluoromethanesulfonate (B1224126) (CF₃SO₂OCF₃) as a deoxyfluorinating agent, with the reaction initiated by a tertiary amine base. cas.cnnih.gov

This method allows for the convenient conversion of a wide range of aromatic and aliphatic carboxylic acids, such as 3-fluoro-4-methylbenzoic acid, into their acyl fluoride derivatives. nih.govresearchgate.net The reaction is typically performed at room temperature and is characterized by its simplicity, high efficiency, and excellent tolerance for various functional groups. cas.cnnih.gov A variety of tertiary amines, including triethylamine and 1,4-diazabicyclo[2.2.2]octane (DABCO), can be used to initiate the transformation. cas.cn The byproducts are easily removed, simplifying the purification process. nih.gov This protocol represents the first application of CF₃SO₂OCF₃ as a reagent for this purpose. cas.cn

Catalytic Approaches in Acyl Fluoride Formation

Catalytic methods provide powerful and elegant solutions for synthesizing acyl fluorides, often under milder conditions and with higher selectivity than stoichiometric approaches. Both transition-metal catalysis and organocatalysis have emerged as key strategies in this field.

Transition Metal-Catalyzed Methods for C-F Bond Formation

Transition-metal catalysis has become a cornerstone of modern organic synthesis, and its application to the formation of acyl fluorides is an active area of research. nih.govelsevierpure.comnih.gov These methods often involve the carbonylation of organic halides in the presence of a fluoride source.

For instance, a general palladium-catalyzed carbonylative synthesis allows for the creation of acyl fluorides from aryl, heteroaryl, or alkyl halides. organic-chemistry.org This process combines visible light photoexcitation of a Pd(0) complex to facilitate oxidative addition, followed by reductive elimination that forms the C(acyl)-F bond. organic-chemistry.org Applying this to a precursor like 4-bromo-2-fluorotoluene (B1265965) would enable the construction of the this compound skeleton. Similarly, copper-catalyzed carbonylative coupling reactions can transform alkyl iodides into acyl fluorides using a simple copper salt, potassium fluoride (KF), and carbon monoxide under photoirradiation. organic-chemistry.org These catalytic transformations highlight the versatility of acyl fluorides as synthetic building blocks. nih.govelsevierpure.comresearchgate.net

Organocatalytic Systems for Facile Synthesis

Metal-free and organocatalytic systems provide sustainable and practical alternatives for acyl fluoride synthesis, avoiding the cost and potential toxicity associated with transition metals. These methods often rely on modern fluorinating reagents that are activated by simple organic bases or additives.

Reagents such as XtalFluor-E and Deoxo-Fluor are widely used for the deoxofluorination of carboxylic acids. The reaction with XtalFluor-E is promoted by a catalytic amount of sodium fluoride (NaF) and proceeds at room temperature, yielding a broad range of acyl fluorides. organic-chemistry.org Deoxo-Fluor is a versatile and thermally stable reagent that is effective for generating acyl fluorides, which can then be used in one-pot amide coupling reactions. organic-chemistry.org

Other notable reagents include:

CpFluor (3,3-Difluoro-1,2-diphenylcyclopropene) : A bench-stable, all-carbon-based reagent that converts various carboxylic acids to acyl fluorides under neutral conditions. cas.cn

BT-SCF₃ (2-(Trifluoromethylthio)benzothiazolium triflate) : A deoxyfluorinating reagent that can be used in sub-stoichiometric amounts to produce acyl fluorides from carboxylic acids. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net

Elemental Sulfur with Selectfluor : This system mediates the synthesis of acyl fluorides from carboxylic acids while avoiding the formation of acid anhydride byproducts. organic-chemistry.org

Table 2: Selected Modern Metal-Free Reagents for Acyl Fluoride Synthesis

| Reagent | Activator/Co-reagent | Key Features | Reference |

|---|---|---|---|

| XtalFluor-E | Catalytic NaF | Mild conditions, simple filtration purification. | organic-chemistry.org |

| Deoxo-Fluor | None required | Thermally stable, versatile for one-pot reactions. | organic-chemistry.org |

| CpFluor | None required | Bench-stable, all-carbon reagent, neutral conditions. | cas.cn |

| BT-SCF₃ | Base (e.g., DIPEA) | Can be used sub-stoichiometrically, good for one-pot amidation. | beilstein-journals.orgbeilstein-journals.org |

| Selectfluor | Elemental Sulfur | Avoids acid anhydride formation. | organic-chemistry.org |

Optimization of Reaction Parameters and Academic Scale-Up Considerations

The practical application of any synthetic method depends on its optimization and scalability. For the synthesis of this compound, several factors are crucial. The phase-transfer-catalyzed halogen exchange method has been successfully demonstrated on a gram scale (up to 100 mmol), highlighting its suitability for larger-scale preparations due to its use of inexpensive reagents and simple purification. organic-chemistry.org A direct deoxyfluorination of carboxylic acids using potassium fluoride has also been shown to work smoothly on a larger scale under solvent-free conditions, enhancing its practicality and environmental friendliness. rsc.org

For reactions involving toxic or gaseous reagents, continuous-flow microfluidic systems offer a modern solution for scale-up. nih.gov For example, the in-flow generation of thionyl fluoride (SOF₂) from thionyl chloride and potassium fluoride allows for the rapid, efficient, and safe production of acyl fluorides by immediately consuming the hazardous intermediate. nih.gov This approach improves safety and control over reaction parameters compared to batch processing. Optimization of parameters such as reagent stoichiometry, reaction time, and temperature is critical; for instance, studies have shown that complex molecules can be converted to their acyl fluorides in high yield, with gram-scale reactions being readily achievable. acs.org

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Accessibility

Choosing a synthetic route for this compound requires a comparative analysis of the available methods based on several key metrics: efficiency (yield), selectivity, and the accessibility of starting materials and reagents.

Halogen Exchange : This route is highly attractive due to its low cost and proven scalability. organic-chemistry.org Its main drawback is the requirement of the corresponding acyl chloride precursor, which adds an extra step if starting from the carboxylic acid.

Direct Deoxyfluorination : Methods starting from the carboxylic acid are more convergent. researchgate.netcas.cn Reagents like Deoxo-Fluor, XtalFluor, and CpFluor offer excellent yields and functional group tolerance under mild conditions but can be more expensive than simple fluoride salts. cas.cnorganic-chemistry.org Tertiary amine-initiated protocols using reagents like CF₃SO₂OCF₃ are also highly efficient but involve specialized chemicals. cas.cn

Catalytic Methods : Transition-metal-catalyzed carbonylations are powerful for constructing the entire aromatic acyl fluoride core from simple precursors but may require specialized ligands and equipment (e.g., for handling CO gas or for photoirradiation). organic-chemistry.org Organocatalytic systems offer a milder and often more sustainable alternative, though the catalyst or activating reagent can still represent a significant cost. organic-chemistry.orgbeilstein-journals.org

Ultimately, the choice depends on the specific requirements of the synthesis, such as scale, cost constraints, and available starting materials. For large-scale, cost-effective production, phase-transfer-catalyzed halogen exchange is a strong contender. For lab-scale synthesis where convenience and high purity are paramount, modern direct deoxyfluorination methods are often preferred.

Table 3: Comparative Overview of Synthetic Routes to Acyl Fluorides

| Synthetic Strategy | Typical Starting Material | Key Reagents | Pros | Cons |

|---|---|---|---|---|

| Halogen Exchange | Acyl Chloride | KHF₂, Phase-Transfer Catalyst | Inexpensive, highly scalable, mild conditions. organic-chemistry.org | Requires pre-synthesis of acyl chloride. |

| Tertiary Amine-Initiated Deoxyfluorination | Carboxylic Acid | CF₃SO₂OCF₃, Triethylamine | Direct, high efficiency, good functional group tolerance. cas.cnnih.gov | Uses specialized, potentially costly reagent. |

| Transition Metal-Catalysis | Aryl Halide, CO | Pd or Cu catalyst, Fluoride source | Convergent synthesis from simple precursors. organic-chemistry.org | Requires catalyst, ligands, and potentially specialized equipment (CO, light). |

| Organocatalytic/Metal-Free Deoxyfluorination | Carboxylic Acid | XtalFluor-E, Deoxo-Fluor, CpFluor | Mild, metal-free, high yield, good selectivity. cas.cnorganic-chemistry.org | Reagents can be expensive. |

Elucidating the Chemical Reactivity and Transformation Pathways of 3 Fluoro 4 Methylbenzoyl Fluoride

Transition Metal-Catalyzed Transformations

Acyl fluorides have emerged as highly versatile building blocks in transition-metal-catalyzed cross-coupling reactions. nih.govelsevierpure.com Their stability compared to other acyl halides makes them easier to handle, while the C-F bond is still readily activated by common late-transition-metal catalysts like those based on palladium, nickel, or rhodium. nih.govelsevierpure.comacs.org

In the context of transition-metal catalysis, 3-fluoro-4-methylbenzoyl fluoride (B91410) serves as an excellent source of the 3-fluoro-4-methylbenzoyl ("RCO") group for the synthesis of ketones. nih.govelsevierpure.com The general catalytic cycle involves the oxidative addition of the acyl fluoride's C-F bond to a low-valent metal center (e.g., Pd(0)). The resulting acyl-metal(II)-fluoride complex can then undergo transmetalation with an organometallic coupling partner (e.g., organoboron, organotin, or organozinc reagents) followed by reductive elimination to yield the ketone product and regenerate the active catalyst.

This methodology allows for the coupling of the 3-fluoro-4-methylbenzoyl moiety with a wide array of organic fragments.

Interactive Data Table: Transition Metal-Catalyzed Acyl Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OR)₂) | Palladium (Pd) | Aryl/Alkyl Ketone |

| Stille Coupling | Organostannane Reagent (R-SnR'₃) | Palladium (Pd) | Aryl/Alkyl Ketone |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Palladium (Pd) / Copper (Cu) | Ynone |

| Negishi Coupling | Organozinc Reagent (R-ZnX) | Palladium (Pd) or Nickel (Ni) | Aryl/Alkyl Ketone |

Decarbonylative Coupling Reactions as an "R" Source

A significant advancement in the application of aroyl fluorides is their use as arylating agents ("R" sources) in decarbonylative coupling reactions. In these transformations, the carbonyl group (CO) is extruded, typically via a transition-metal catalyst, allowing the remaining aryl group (in this case, the 3-fluoro-4-methylphenyl group) to form a new bond with a coupling partner.

A recently developed method employs a palladium and cobalt co-catalysis system for the chemoselective decarbonylative C(sp²)–C(sp²) reductive cross-coupling of aroyl fluorides with aryl bromides. rsc.org This process enables the synthesis of biaryl compounds without the need for pre-formed organometallic reagents. The reaction proceeds through the oxidative addition of the aroyl fluoride to a Pd(0) species, followed by decarbonylation to yield an Ar-Pd(II) intermediate, which then participates in the cross-coupling cycle. rsc.org While 3-fluoro-4-methylbenzoyl fluoride was not explicitly listed, the methodology was proven effective for aroyl fluorides bearing both electron-donating (e.g., methyl, ether) and electron-withdrawing (e.g., trifluoromethyl, cyano) substituents. rsc.org

Other notable decarbonylative reactions involving aroyl fluorides include:

Stannylation: A palladium-catalyzed decarbonylative stannylation reaction has been developed to synthesize aryl stannanes from acid fluorides without an external base. researchgate.net

Alkylation: Palladium-catalyzed decarbonylative alkylation using alkylboranes allows for C(sp²)-C(sp³) bond formation. researchgate.net

Sonogashira Coupling: Aroyl fluorides can undergo decarbonylative Sonogashira coupling with alkynylsilanes using a Pd/Cu co-catalyst system to produce unsymmetrical diarylethynes. nsf.govrsc.org

Table 1: Examples of Decarbonylative Coupling Reactions with Aroyl Fluorides

| Reaction Type | Catalyst System | Coupling Partner | Product Type | Reference |

| Reductive Coupling | Pd/Co co-catalysis | Aryl Bromides | Biaryls | rsc.org |

| Stannylation | Pd/Ligand | Organotin Reagents | Aryl Stannanes | researchgate.net |

| Alkylation | Pd/Ligand | Alkylboranes | Alkylarenes | researchgate.net |

| Sonogashira | Pd/Cu co-catalysis | Alkynylsilanes | Diarylalkynes | nsf.govrsc.org |

Fluorination Reactions as an "F" Source

While acyl fluorides are primarily recognized as acylating agents, they can also function as a source of nucleophilic fluoride ("F" source) under specific conditions. researchgate.net This reactivity leverages the cleavage of the C-F bond of the acyl fluoride. This application is less common than their use in acylation but represents an important aspect of their chemical potential. For instance, acyl fluorides have been employed to generate nucleophilic fluoride in situ for subsequent reactions. nih.gov In some catalytic processes, the fluoride released from an acyl fluoride can be transferred to a metal center, facilitating catalytic turnover in reactions like the deoxyfluorination of carboxylic acids. nih.gov This demonstrates a valuable, albeit specialized, role for compounds like this compound as latent sources of fluoride anion. researchgate.net

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions (e.g., C-H, C-B, C-F bond formation)

This compound is a versatile precursor for various bond-forming reactions, primarily leveraging the reactivity of the acyl fluoride group.

Carbon-Carbon Bond Formation: Beyond the decarbonylative reactions mentioned previously, the most prominent C-C bond-forming reaction is acylative cross-coupling. Acyl fluorides are recognized as excellent electrophiles in palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids to produce ketones, valued for their stability and high functional group tolerance compared to acyl chlorides. researchgate.net Furthermore, a phosphine-catalyzed reaction between alkynoates and acyl fluorides results in the formation of monofluoroalkenes. This unique transformation proceeds via the insertion of the alkynoate into the C-F bond of the acyl fluoride, constituting a novel C-F bond-forming ligand coupling pathway. ccspublishing.org.cn

Carbon-Heteroatom Bond Formation: The formation of C-N bonds via Buchwald-Hartwig amination using acyl fluorides is not a well-established method, as other electrophiles or carboxylic acid derivatives are often more effective. rsc.orgrsc.org However, intramolecular C-H activation provides a pathway for C-C bond formation. Palladium catalysis can induce intramolecular cyclization of acyl fluorides bearing aryl moieties, where the C-F bond is activated, followed by ortho C-H bond activation and CO rearrangement to yield polycyclic ketones. thieme-connect.com

Table 2: Summary of C-C and C-X Bond-Forming Reactions

| Reaction Class | Specific Reaction | Catalyst/Reagent | Bond Formed | Product Class | Reference |

| C-C Formation | Acylative Suzuki-Miyaura | Palladium | C(acyl)-C(aryl) | Ketones | researchgate.net |

| C-C Formation | Decarbonylative Sonogashira | Pd/Cu | C(aryl)-C(alkynyl) | Diarylalkynes | nsf.govrsc.org |

| C-C Formation | Intramolecular C-H Activation | Palladium | C(acyl)-C(aryl) | Polycyclic Ketones | thieme-connect.com |

| C-F Formation | Alkynoate Insertion | Phosphine | C-F | Monofluoroalkenes | ccspublishing.org.cn |

Electrophilic and Radical Aromatic Functionalization

Directing Effects of Fluoro and Methyl Substituents on Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the combined directing effects of its three substituents: the acyl fluoride (-COF), the fluorine (-F), and the methyl (-CH3) groups.

-COF Group: The carbonyl group is strongly electron-withdrawing and is a deactivating, meta-director .

-CH3 Group: The methyl group is electron-donating through hyperconjugation and is an activating, ortho-, para-director .

-F Group: The fluorine atom is electron-withdrawing by induction but electron-donating by resonance. It is a deactivating, ortho-, para-director .

The potential sites for substitution are C2, C5, and C6. The directing effects converge to strongly favor one position:

Position C5: This position is para to the fluorine atom, ortho to the methyl group, and meta to the acyl fluoride group. All three substituents direct an incoming electrophile to this position, making it the most electronically favored site for substitution.

Position C2: This position is ortho to the fluorine atom but meta to the activating methyl group, making it less favored than C5.

Position C6: This position is meta to the fluorine atom and ortho to the deactivating acyl fluoride, making it highly disfavored.

Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, on this compound are predicted to yield the 5-substituted product with very high regioselectivity.

Photoredox and Electrochemical Approaches to Radical Functionalization

Modern synthetic methods, including photoredox and electrochemical catalysis, offer pathways for radical functionalization. Aroyl fluorides can participate in these reactions, typically as acylating agents. For example, in a cooperative catalysis system involving an N-heterocyclic carbene (NHC) and a photoredox catalyst, aroyl fluorides can be used for the fluoroaroylation of substrates like benzofurans. rhhz.net In this process, the aroyl fluoride reacts with the NHC to form a ketyl radical intermediate under photoredox conditions, which then engages with the substrate. rhhz.net While this demonstrates the compatibility of the aroyl fluoride moiety with photoredox cycles, examples of direct radical functionalization onto the aromatic ring of this compound itself are less common. Such reactions typically require C-H activation, and the reactivity would be influenced by the electronic properties of the substituted ring.

Reduction and Oxidation Chemistry

Reduction: The acyl fluoride group is readily reduced. Standard reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the acyl fluoride to the corresponding primary alcohol. For this compound, this reduction would yield (3-fluoro-4-methylphenyl)methanol. This transformation proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.

Oxidation: The aromatic ring of this compound is generally resistant to oxidation due to the presence of the deactivating acyl fluoride and fluoro groups. However, the methyl group at the C4 position is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic methyl group to a carboxylic acid. This reaction would convert this compound into 3-fluoro-4-(fluorocarbonyl)benzoic acid.

Selective Reduction to Aldehyde and Alcohol Derivatives

The conversion of the benzoyl fluoride moiety into an aldehyde or a primary alcohol represents a fundamental set of transformations for this compound, enabling its use as a stepping stone for more complex molecules. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Reduction to 3-fluoro-4-methylbenzaldehyde:

The partial reduction of an acyl halide to an aldehyde requires a carefully controlled reaction to prevent over-reduction to the primary alcohol. Two primary methods are established for this type of selective transformation.

Rosenmund Reduction: This classic method involves the catalytic hydrogenation of an acyl halide. openochem.orgwikipedia.org The reaction uses hydrogen gas with a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄). alfa-chemistry.comchemistrylearner.com The barium sulfate support has a low surface area, which helps to moderate the catalyst's activity. wikipedia.orgbyjus.com To prevent the newly formed aldehyde from being further reduced, the catalyst is often "poisoned" with a substance like thiourea (B124793) or quinoline-sulfur. alfa-chemistry.com While originally developed for acyl chlorides, the Rosenmund reduction is a viable pathway for converting this compound to 3-fluoro-4-methylbenzaldehyde.

Bulky Metal Hydride Reagents: A more modern and common approach involves the use of sterically hindered hydride reagents. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a significantly milder reducing agent than lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.com Its bulky tert-butoxy (B1229062) groups modulate its reactivity, allowing it to react with highly reactive acyl halides but not readily with the resulting aldehydes, especially at low temperatures (e.g., -78 °C). chemistrysteps.comyoutube.com This selectivity allows for the isolation of the aldehyde product in good yield. masterorganicchemistry.com

Reduction to (3-fluoro-4-methylphenyl)methanol:

The complete reduction of the acyl fluoride group leads to the formation of the corresponding primary alcohol, (3-fluoro-4-methylphenyl)methanol. This is typically achieved using more powerful, less sterically hindered hydride reducing agents.

Lithium Aluminum Hydride (LiAlH₄): As a strong and unhindered source of hydride ions, LiAlH₄ readily reduces acyl halides, esters, and carboxylic acids completely to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further by the potent reagent. chemistrysteps.com Therefore, LiAlH₄ is not suitable for isolating the aldehyde but is highly effective for synthesizing the alcohol.

Sodium Borohydride (B1222165) (NaBH₄): While generally less reactive than LiAlH₄, sodium borohydride is also capable of reducing acyl halides to primary alcohols. chemistrysteps.comlibretexts.org A patented procedure demonstrates the successful reduction of the closely related compound, 3-bromo-4-fluoro-benzoyl fluoride, to 3-bromo-4-fluoro-benzyl alcohol using NaBH₄ in isopropanol, highlighting the applicability of this reagent for this class of substrates. google.com

The following table summarizes the reductive pathways for this compound.

| Starting Material | Product | Reagent(s) | Typical Conditions |

| This compound | 3-Fluoro-4-methylbenzaldehyde | H₂, Pd/BaSO₄, Catalyst Poison (e.g., Quinoline-S) | Hydrogenation in an inert solvent (e.g., Toluene) |

| This compound | 3-Fluoro-4-methylbenzaldehyde | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Anhydrous solvent (e.g., THF) at low temperature (-78 °C) |

| This compound | (3-fluoro-4-methylphenyl)methanol | Lithium Aluminum Hydride (LiAlH₄) followed by aqueous workup | Anhydrous ether or THF |

| This compound | (3-fluoro-4-methylphenyl)methanol | Sodium Borohydride (NaBH₄) | Protic solvent (e.g., Ethanol, Isopropanol) |

Functionalization of the Methyl Group via Oxidation

The functionalization of the C4-methyl group on the this compound ring via direct oxidation presents a significant chemical challenge. The acyl fluoride functional group is highly reactive and susceptible to reaction with many common oxidizing agents and the conditions required for their use.

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or basic media, which are typically used to oxidize an aryl methyl group to a carboxylic acid, would also readily hydrolyze the acyl fluoride to the corresponding carboxylic acid. The harsh conditions are generally incompatible with the preservation of the sensitive acyl fluoride moiety.

Consequently, there are no standard, documented methods for the direct oxidation of the methyl group of this compound to an aldehyde (formyl) or carboxylic acid group while leaving the acyl fluoride intact. Such chemical transformations are typically performed on a more robust precursor molecule. For instance, the methyl group of 3-fluoro-4-methylbenzoic acid could be oxidized, and the resulting di-acid could then be selectively converted to an acyl fluoride. However, the direct oxidation of the title compound is not considered a feasible synthetic route.

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 4 Methylbenzoyl Fluoride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and chemical environment of nuclei within a molecule. For 3-Fluoro-4-methylbenzoyl fluoride (B91410), a comprehensive analysis using ¹H, ¹⁹F, and ¹³C NMR, complemented by two-dimensional techniques, offers a complete picture of its structural arrangement.

Proton (¹H) NMR and Chemical Shift Perturbations

The ¹H NMR spectrum of 3-Fluoro-4-methylbenzoyl fluoride provides valuable information about the arrangement of protons on the aromatic ring and the methyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine atom and the carbonyl fluoride group, as well as the electron-donating nature of the methyl group.

In a study by Schaefer et al., the high-resolution proton magnetic resonance spectrum of this compound was analyzed in a CS₂ solution. nih.gov The spectral parameters reveal distinct chemical shifts for the ring protons, indicative of their unique electronic environments. The methyl protons, being attached to the aromatic ring, also exhibit a characteristic chemical shift.

Table 1: ¹H NMR Spectral Parameters for this compound in CS₂ at 100 MHz and 32°C

| Parameter | Value (Hz) |

|---|---|

| ν(H₂) | 771.60 |

| ν(H₅) | 780.08 |

| ν(H₆) | 719.62 |

| ν(CH₃) | 228.60 |

Data sourced from Schaefer et al., 1977. nih.gov

The observed chemical shifts are a result of perturbations from the substituents. The fluorine atom at position 3 and the carbonyl fluoride group at position 1 both exert an influence on the electron density around the neighboring protons, leading to the observed downfield shifts. Conversely, the methyl group at position 4 contributes to a slight shielding effect.

Fluorine-19 (¹⁹F) NMR: Chemical Shifts, Coupling Constants, and Substituent Effects

Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts. The ¹⁹F NMR spectrum of this compound displays two distinct resonances corresponding to the fluorine atom on the aromatic ring (C-F) and the fluorine atom of the carbonyl fluoride group (COF).

The chemical shift of the side-chain fluorine in benzoyl fluoride derivatives is highly sensitive to the presence of ortho substituents. nih.gov An increase in the size of the ortho substituents causes a significant downfield shift of the side-chain fluorine resonance, which can be over 35 ppm. nih.gov This effect is attributed to intramolecular van der Waals interactions and potential out-of-plane twisting of the COF group. nih.gov

In the case of this compound, the fluorine on the benzoyl fluoride moiety and the fluorine on the aromatic ring exhibit distinct chemical shifts and coupling constants, as detailed in the table below.

Table 2: ¹⁹F NMR Spectral Parameters for this compound in CS₂ at 56.443 MHz and 29°C

| Parameter | Value (Hz) |

|---|---|

| ν(F) | 3583.54 |

| ν(COF) | 1205.18 |

Data sourced from Schaefer et al., 1977. nih.gov

The analysis of spin-spin coupling constants between the fluorine nuclei and the ring protons provides further structural insights. For instance, the five-bond coupling between the side-chain fluorine and the ring protons is sensitive to substituent perturbations. nih.gov

Carbon-13 (¹³C) NMR and Heteronuclear Coupling Analysis

The carbonyl carbon of the acyl fluoride group is expected to resonate at a downfield chemical shift, typically in the range of 155-165 ppm. The carbon atoms attached to fluorine (C-F) exhibit a large one-bond coupling constant (¹JCF) and their chemical shifts are significantly influenced by the fluorine substituent. For instance, in the related compound 3-fluoro-4-methylbenzoic acid, the carbon attached to fluorine (C-3) and the adjacent carbon (C-4) show distinct chemical shifts.

Heteronuclear coupling between carbon and fluorine atoms provides valuable structural information. The magnitude of the coupling constant is dependent on the number of bonds separating the two nuclei (¹JCF, ²JCF, ³JCF, etc.). One-bond C-F couplings are typically large, in the range of 240-260 Hz for aromatic compounds. Longer-range couplings are smaller but can still be observed and are useful for structural assignments.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assignments

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in unambiguously assigning the ¹H and ¹³C NMR spectra.

HSQC: This experiment would correlate the chemical shifts of protons directly attached to carbon atoms, allowing for the assignment of the protonated carbons in the aromatic ring and the methyl group.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for assigning the quaternary carbons, including the carbonyl carbon and the carbons attached to the fluorine and methyl substituents, by observing their long-range correlations with the ring protons and the methyl protons.

Although specific 2D NMR studies on this compound are not documented in the searched literature, the application of these techniques would be a standard and essential step in a thorough structural elucidation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding characteristics.

Characteristic Carbonyl Fluoride Stretching Frequencies

The carbonyl (C=O) stretching vibration is a prominent feature in the IR and Raman spectra of acyl fluorides. Due to the high electronegativity of the fluorine atom, the C=O bond in acyl fluorides is strengthened compared to that in other acyl halides, resulting in a higher stretching frequency.

For benzoyl fluoride derivatives, the characteristic C=O stretching frequency is typically observed in the region of 1800-1820 cm⁻¹. In the case of the related compound, 3-fluoro-4-methylbenzoyl chloride, the IR spectrum shows a strong absorption in this region, which is indicative of the carbonyl stretch. While the exact frequency for this compound is not specified in the available literature, it is expected to be in a similar range, likely slightly higher than its chloride counterpart due to the greater inductive effect of fluorine. A general value for the C=O stretch in a benzoyl fluoride is around 1740 cm⁻¹.

The Raman spectrum would also show a characteristic band for the C=O stretch, which can be useful for complementary analysis.

Aromatic Ring Vibrational Modes and Conjugation Effects

The vibrational modes of the aromatic ring in this compound are influenced by the electronic and steric nature of its substituents. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I), while the methyl group is a weak electron-donating group (+I effect and hyperconjugation). These opposing effects, along with the carbonyl fluoride group, modulate the bond strengths and vibrational frequencies of the benzene (B151609) ring.

A computational study on the related molecule, 3-fluoro-4-methylbenzonitrile, using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set, provides valuable insights into the expected vibrational frequencies. orientjchem.org The aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹. orientjchem.org For 3-fluoro-4-methylbenzonitrile, these were calculated to be around 3086 cm⁻¹ and 3060 cm⁻¹. orientjchem.org The C-C stretching vibrations within the aromatic ring, which are sensitive to conjugation effects, were calculated to appear at approximately 1564 cm⁻¹ and 1492 cm⁻¹. orientjchem.org The C-F stretching vibration, a key marker for this compound, was calculated at 1270 cm⁻¹. orientjchem.org

The conjugation between the benzoyl fluoride group and the aromatic ring is a critical factor influencing the vibrational spectrum. The carbonyl group (C=O) is expected to have a strong absorption band in the infrared (IR) spectrum. The position of this band is sensitive to the electronic effects of the ring substituents. The electron-withdrawing fluorine atom would tend to increase the C=O bond order and shift the stretching frequency to a higher wavenumber, while the electron-donating methyl group would have the opposite effect. This push-pull electronic arrangement creates a nuanced effect on the degree of conjugation and the resulting vibrational frequencies.

Table 1: Calculated Vibrational Frequencies for Aromatic Ring Modes of 3-Fluoro-4-methylbenzonitrile orientjchem.org

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H Stretching | 3086 |

| C-H Stretching | 3060 |

| C-C Stretching | 1564 |

| C-C Stretching | 1492 |

| C-F Stretching | 1270 |

This interactive table allows for sorting and filtering of the data.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for elucidating the fragmentation pathways of organic molecules. While no specific experimental HRMS data for this compound is readily available in the reviewed literature, the fragmentation pattern can be predicted based on the known behavior of benzoyl halides and related aromatic compounds.

Upon electron ionization, the molecular ion peak (M⁺˙) would be expected. The primary fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group. A common fragmentation for benzoyl derivatives is the loss of the halogen atom, leading to the formation of the 3-fluoro-4-methylbenzoyl cation. Another prominent fragmentation pathway would be the loss of a carbon monoxide (CO) molecule from the benzoyl cation to form a substituted phenyl cation.

Further fragmentation of the aromatic ring could occur, leading to smaller charged species. The presence of the fluorine and methyl groups will influence the stability of the resulting fragments and thus the relative intensities of the corresponding peaks in the mass spectrum. For instance, the loss of a methyl radical (CH₃˙) or a fluorine atom could also be possible fragmentation pathways.

X-ray Crystallography and Solid-State Structural Studies (Applicable to Derivatives or Co-crystals)

Direct single-crystal X-ray diffraction data for this compound is not currently available in the public domain. However, valuable insights into its likely solid-state structure can be gleaned from the crystallographic studies of related molecules, such as 3-fluoro-4-methylbenzoic acid. researchgate.net

Molecular Geometry and Conformation in the Crystalline State

Based on the crystal structure of 3-fluoro-4-methylbenzoic acid, the this compound molecule is expected to be nearly planar. researchgate.net The dihedral angle between the plane of the benzene ring and the carboxyl group in the benzoic acid derivative is small, suggesting a high degree of conjugation. researchgate.net A similar planarity would be expected for the benzoyl fluoride, allowing for effective overlap between the p-orbitals of the aromatic ring and the carbonyl group.

The bond lengths and angles will be influenced by the electronic effects of the substituents. The C-F bond length will be characteristic of an aryl fluoride. The C-C bonds within the aromatic ring may show slight variations from the ideal hexagonal geometry due to the differing electronic demands of the fluorine, methyl, and benzoyl fluoride groups.

Intermolecular Interactions and Packing Architectures

The solid-state packing of this compound will be governed by a variety of intermolecular interactions. In the crystal structure of 3-fluoro-4-methylbenzoic acid, molecules are linked into dimers via O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.net While this compound cannot form such strong hydrogen bonds, other weaker interactions will dictate its crystal packing.

Theoretical and Computational Chemistry Studies on 3 Fluoro 4 Methylbenzoyl Fluoride

Quantum Chemical Calculations (Density Functional Theory - DFT and Ab Initio Methods)

No dedicated studies utilizing DFT or ab initio methods to analyze the properties of 3-fluoro-4-methylbenzoyl fluoride (B91410) have been found in the reviewed literature. Such studies would provide valuable insights into its molecular properties.

Geometry Optimization and Conformational Energy Landscape Analysis

While detailed computational analyses of the conformational energy landscape for 3-fluoro-4-methylbenzoyl fluoride are not available, some inferences about its conformation have been drawn from experimental NMR spectroscopy. Early studies of related benzoyl fluoride derivatives suggest that the planarity of the molecule can be influenced by substituents on the benzene (B151609) ring. cdnsciencepub.com For this compound, analysis of spin-spin coupling constants in its proton and fluorine NMR spectra suggests a degree of non-planarity, with the -COF (benzoyl fluoride) group likely twisted out of the plane of the benzene ring. cdnsciencepub.com However, the precise angle of this twist and the energy barriers for rotation around the C-C bond have not been computationally determined.

Table 1: Conformational Analysis Data for this compound (No published computational data available)

| Parameter | Calculated Value | Method | Source |

|---|---|---|---|

| Dihedral Angle (F-C-C=O) | Data not available | ||

| Rotational Energy Barrier | Data not available |

Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Electrostatic Potential, and Fukui Functions

There are no published studies that report on the electronic structure of this compound. Therefore, values for the HOMO-LUMO gap, detailed mapping of the molecular electrostatic potential, and calculations of Fukui functions to predict reactivity are not available.

Table 2: Electronic Structure Parameters for this compound (No published computational data available)

| Parameter | Calculated Value | Method | Source |

|---|---|---|---|

| HOMO Energy | Data not available | ||

| LUMO Energy | Data not available | ||

| HOMO-LUMO Gap | Data not available | ||

| Molecular Electrostatic Potential Min/Max | Data not available |

Reaction Mechanism Prediction and Transition State Characterization

The scientific literature lacks computational studies on the reaction mechanisms involving this compound. Such research would be crucial for understanding its reactivity in various chemical transformations.

Computational Modeling of Nucleophilic Acyl Substitution Pathways

No computational models detailing the pathways of nucleophilic acyl substitution for this compound have been published. This includes the identification of intermediates and transition states involved in such reactions.

Energy Barriers and Reaction Rate Predictions

In the absence of computational studies on its reaction mechanisms, there are no available data on the calculated energy barriers or predicted reaction rates for reactions involving this compound.

Table 3: Predicted Kinetic Data for Reactions of this compound (No published computational data available)

| Reaction Type | Activation Energy (kJ/mol) | Predicted Rate Constant | Method | Source |

|---|

Spectroscopic Parameter Prediction and Experimental Validation

While experimental NMR spectroscopic data for this compound exists, there are no published studies that involve the prediction of these spectroscopic parameters using computational methods followed by a comparison with the experimental values. cdnsciencepub.com The existing experimental work focuses on the analysis of high-resolution proton and fluorine NMR spectra to determine coupling constants and infer conformational preferences. cdnsciencepub.com

Table 4: Comparison of Predicted and Experimental Spectroscopic Data for this compound (No published computational prediction data available)

| Spectroscopic Parameter | Predicted Value | Experimental Value | Method (Prediction) | Source (Experimental) |

|---|---|---|---|---|

| ¹H NMR Chemical Shift (δ) | Data not available | See original literature | cdnsciencepub.com | |

| ¹⁹F NMR Chemical Shift (δ) | Data not available | See original literature | cdnsciencepub.com | |

| ¹³C NMR Chemical Shift (δ) | Data not available | Data not available |

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations can predict NMR parameters, such as chemical shifts and spin-spin coupling constants, which are essential for interpreting experimental spectra.

While detailed theoretical calculations of the NMR parameters for this compound are not extensively documented in publicly available literature, experimental data from proton and fluorine magnetic resonance studies provide a benchmark for any future computational work. The analysis of the high-resolution proton and fluorine NMR spectra of this compound in a benzene-d6 (B120219) solution has yielded precise spectral parameters.

The spin-spin coupling constants over five bonds between the sidechain fluorine-19 nucleus and the ring protons in benzoyl fluoride derivatives have been shown to be sensitive to substituent effects. However, their use in determining conformational preferences is considered more complex than the corresponding proton-proton couplings in similar molecules like benzaldehyde (B42025) derivatives.

Table 1: Experimental ¹H and ¹⁹F Spectral Parameters for this compound (5 mol% in benzene-d6)

| Parameter | Value (Hz) |

| ¹H Chemical Shifts | |

| ν₂ | 750.383(2) |

| ν₅ | 660.835(2) |

| ν₆ | 719.897(2) |

| ν(CH₃) | 191.23 |

| ¹⁹F Chemical Shifts | |

| ν(COF) | -2323.518(2) |

| ν₃ | 5608.254(2) |

| H-H Coupling Constants | |

| ⁴J(H,CH₃) | -0.701(2) |

| ⁵J(H,CH₃) | 0.361(3) |

| ³J₂₅ | Not determined |

| ³J₅₆ | 8.216(3) |

| ⁴J₂₆ | 1.996(3) |

| H-F Coupling Constants | |

| ⁴J(H₂,F) | -1.160(3) |

| ⁵J(H₅,F) | 0.320(3) |

| ⁶J(H₆,F) | -0.540(3) |

| ³J(F₃,H₂) | 8.920(4) |

| ⁴J(F₃,H₅) | 5.629(4) |

| ⁵J(F₃,H₆) | -1.531(4) |

| F-F Coupling Constants | |

| ⁵J(F,F₃) | 1.940(4) |

| Other Couplings | |

| ⁴J(F₃,CH₃) | -1.177(4) |

| ⁵J(F,CH₃) | Not determined |

Note: Chemical shifts are reported in Hz at specific frequencies (100 MHz for ¹H and 56.4 MHz for ¹⁹F). Coupling constants are in Hz. The numbers in parentheses represent the standard deviation in the last digit.

For the parent compound, benzoyl fluoride, quantum chemical calculations using methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) have been employed to predict its structural parameters. These theoretical approaches are foundational for the subsequent calculation of NMR properties.

Prediction of Vibrational Frequencies and Infrared Intensities

Vibrational spectroscopy, including infrared (IR) spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's constituent atoms. Computational methods can predict these vibrational frequencies and their corresponding IR intensities, aiding in the assignment of experimental spectra.

For benzoyl fluoride, theoretical calculations have been performed to understand its vibrational modes. researchgate.netiucr.org These studies often involve geometry optimization of the molecule followed by a frequency calculation at a chosen level of theory, such as DFT with a suitable basis set. The calculated vibrational frequencies are generally in good agreement with experimental data obtained from techniques like vibrational spectroscopy.

Challenges can arise in accurately predicting certain vibrational modes, such as the torsional frequency of the formyl group in benzaldehyde, where theoretical predictions have sometimes been significantly higher than experimental values. researchgate.net Similar considerations would be important for accurately modeling the vibrational spectrum of this compound. Periodic DFT calculations have been shown to be valuable for accurately assigning the vibrational spectra of molecular crystals, correcting for discrepancies that can arise from single-molecule calculations. nih.gov

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Benzoyl Fluoride

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch | (Data not available) | (Data not available) |

| C-F stretch | (Data not available) | (Data not available) |

| Aromatic C-H stretch | (Data not available) | (Data not available) |

| CHO torsion | (Data not available) | 63.36 |

Solvation Effects and Solvent Modeling in Theoretical Frameworks

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Theoretical models can incorporate the effects of a solvent, either explicitly by including individual solvent molecules or implicitly by treating the solvent as a continuous medium.

The study of the hydrolysis of substituted benzoyl fluorides has shown that the reaction mechanism can shift from an associative to a dissociative pathway depending on the substituents and the solvent. researchgate.net For most substituted benzoyl fluorides, hydrolysis in aqueous solution proceeds through an associative mechanism. researchgate.net However, for derivatives with strong electron-donating groups, a change to a dissociative mechanism involving an acylium ion intermediate is observed. researchgate.net

Computational studies on related systems have utilized computed Gibbs free energies, including solvation effects, to understand reaction regioselectivity. core.ac.uk For instance, in palladium-catalyzed reactions involving benzoyl fluoride derivatives, the generation of byproducts can be explained by considering the nucleophilic attack of fluoride ions on the acyl palladium intermediate, a process influenced by the solvent. core.ac.uk The choice of solvent can also be critical in switching the binding properties of molecular baskets designed to interact with hydrophilic or hydrophobic guests.

The reactivity of benzoyl fluoride and its derivatives in various solvents underscores the importance of accurately modeling solvation effects in theoretical frameworks to predict their chemical behavior in solution.

Role of 3 Fluoro 4 Methylbenzoyl Fluoride As a Key Synthetic Building Block in Advanced Organic Synthesis

Precursor to Structurally Diverse Fluorinated Aromatic Ketones

One of the most significant applications of 3-fluoro-4-methylbenzoyl fluoride (B91410) is in the synthesis of fluorinated aromatic ketones. These ketones are pivotal intermediates in the creation of more complex molecules. The primary method for achieving this transformation is the Friedel-Crafts acylation reaction.

In this electrophilic aromatic substitution reaction, 3-fluoro-4-methylbenzoyl fluoride acts as the acylating agent. scirp.orgcas.cn The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl fluoride. The Lewis acid coordinates to the highly electronegative fluorine atom of the acyl fluoride, polarizing the carbon-fluorine bond and generating a highly electrophilic acylium ion. This acylium ion is then attacked by an electron-rich aromatic compound (arene), leading to the formation of a new carbon-carbon bond and, ultimately, the desired aryl ketone. scirp.orgcas.cn

The utility of this method lies in its ability to couple the 3-fluoro-4-methylbenzoyl group with a wide array of aromatic and heteroaromatic rings, thereby producing a diverse library of fluorinated ketones. The presence of the fluorine and methyl groups on the benzoyl fluoride can influence the regioselectivity of the acylation and the properties of the final ketone product.

Table 1: Friedel-Crafts Acylation using this compound

| Reactant A | Reactant B (Arene) | Catalyst | Product |

|---|---|---|---|

| This compound | Benzene (B151609) | AlCl₃ | (3-Fluoro-4-methylphenyl)(phenyl)methanone |

| This compound | Toluene | AlCl₃ | (3-Fluoro-4-methylphenyl)(p-tolyl)methanone |

Intermediate in the Synthesis of Fluorinated Amides and Other Nitrogen-Containing Molecules

This compound is an excellent precursor for the synthesis of fluorinated amides, a functional group prevalent in many biologically active compounds, including numerous blockbuster drugs. The high reactivity of the acyl fluoride group facilitates its reaction with a broad range of primary and secondary amines to form stable amide bonds.

The reaction, a nucleophilic acyl substitution, proceeds readily, often under mild conditions. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the benzoyl fluoride. This is followed by the elimination of a fluoride ion, which is a good leaving group, to yield the corresponding N-substituted 3-fluoro-4-methylbenzamide. The process is typically carried out in the presence of a base to neutralize the hydrogen fluoride byproduct. This straightforward and efficient method allows for the incorporation of the 3-fluoro-4-methylbenzoyl scaffold into molecules containing diverse nitrogen functionalities. This is a key step in building the core structures of many nitrogen-containing bioactive molecules. mdpi.comresearchgate.net

Utility in the Formation of Fluorinated Esters and Related Oxygen Heterocycles

In a manner analogous to amide formation, this compound is also employed in the synthesis of fluorinated esters. Esters are another class of compounds with significant applications in medicinal chemistry, materials science, and as synthetic intermediates. The reaction involves the nucleophilic acyl substitution of the acyl fluoride with an alcohol.

This esterification is often catalyzed by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide ion. The alkoxide then attacks the carbonyl carbon of this compound, leading to the formation of the ester and the release of a fluoride ion. The reactivity of acyl fluorides allows this transformation to occur efficiently, even with sterically hindered alcohols. google.com

Furthermore, derivatives of these esters can serve as precursors for the construction of oxygen-containing heterocyclic rings, such as phthalides, through intramolecular cyclization reactions under specific conditions. beilstein-journals.org

Application in the Construction of Complex Heterocyclic Ring Systems

The this compound unit is a valuable component in the synthesis of complex heterocyclic structures, which form the core of many pharmaceutical agents. While not always a direct participant in the ring-forming step, it serves as a key building block for creating precursors that undergo subsequent cyclization.

For instance, it can be used to synthesize fluorinated benzoyl derivatives that are then elaborated into precursors for heterocycles like quinolines or benzoxazoles. nih.govnih.govmdpi.com A common strategy involves first forming an amide or ester, as described above, and then using the existing functionality and the aromatic ring to construct the new heterocyclic system. For example, an amide formed with an appropriately substituted aniline could undergo an intramolecular cyclization to form a quinoline derivative. The presence of the fluoro and methyl groups on the benzoyl moiety becomes an integral part of the final heterocyclic product, influencing its chemical properties and biological interactions.

Table 2: Representative Heterocyclic Systems Derived from 3-Fluoro-4-methylbenzoyl Precursors

| Precursor Class | Target Heterocycle | Synthetic Strategy |

|---|---|---|

| N-(2-aminophenyl)-3-fluoro-4-methylbenzamide | Benzoxazole derivative | Intramolecular cyclization/condensation |

| 3-Fluoro-4-methylbenzoyl-substituted β-ketoester | Quinolone derivative | Conrad-Limpach or related cyclization |

Strategic Incorporation into Multi-Step Synthetic Sequences of Advanced Organic Molecules

In the synthesis of advanced organic molecules, such as active pharmaceutical ingredients (APIs) and complex natural products, this compound is strategically employed as a key intermediate. Its value lies in its ability to introduce the specific 3-fluoro-4-methylphenyl ketone or amide substructure into a larger, more complex molecule in a controlled and efficient manner. syrris.jp

The synthesis of modern drugs often involves long, multi-step sequences where the reliability and efficiency of each step are critical. nbinno.comjustia.com The defined reactivity of the acyl fluoride allows for its clean incorporation early in a synthetic route, with the resulting ketone or amide being carried through subsequent transformations. The fluorinated benzoyl group can impart desirable properties to the final molecule, such as increased metabolic stability or enhanced binding to a biological target. nih.gov Patent literature for novel pharmaceuticals and agrochemicals frequently details synthetic routes that rely on building blocks related to this compound, such as 3-fluoro-4-methylbenzonitrile, underscoring the industrial importance of this structural motif. google.comgoogle.com

Contributions to New Carbon-Carbon and Carbon-Heteroatom Bond Formations in Organic Chemistry

Beyond its classical roles in acylation reactions, the chemistry of acyl fluorides, including this compound, is being explored in modern transition-metal-catalyzed cross-coupling reactions. These reactions open up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Similarly, modern amination reactions, such as the Buchwald-Hartwig amination, provide powerful tools for forming carbon-nitrogen bonds. While typically applied to aryl halides and triflates, related methodologies are being extended to other functional groups, and derivatives of this compound could be engineered to participate in such advanced C-N bond-forming strategies. nih.govresearchgate.net These emerging applications highlight the ongoing contributions of this building block to the expanding toolkit of synthetic organic chemistry.

Emerging Research Directions and Future Perspectives for 3 Fluoro 4 Methylbenzoyl Fluoride Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis and Transformations

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance safety. For the synthesis of acyl fluorides, including potentially 3-fluoro-4-methylbenzoyl fluoride (B91410), research is moving away from hazardous reagents toward more benign alternatives.

A significant advancement is the direct deoxyfluorination of carboxylic acids using safer and more cost-effective fluoride sources. rsc.orgrsc.org Traditional methods often rely on toxic and moisture-sensitive fluorinating agents. rsc.org Newer protocols utilize inorganic fluorides like potassium fluoride (KF), which are inexpensive and present a lower environmental burden. rsc.org The development of methods that can be performed under solvent-free conditions further enhances the green credentials of acyl fluoride synthesis. rsc.org

Another sustainable approach involves the use of stable, solid reagents that facilitate easier handling and purification. For instance, the bench-stable solid (Me4N)SCF3 has been successfully used for the conversion of various carboxylic acids to their corresponding acyl fluorides at room temperature, with the only by-product being a gas (carbonyl sulfide). chemistryviews.org Such methods often allow for simple product isolation through filtration, minimizing the use of solvents for purification. chemistryviews.org

The table below summarizes some green chemistry approaches applicable to the synthesis of acyl fluorides.

| Green Chemistry Approach | Reagents/Conditions | Advantages |

| Deoxyfluorination | Potassium Fluoride (KF) | Inexpensive, safe fluoride source, potential for solvent-free conditions. rsc.org |

| Stable Solid Reagents | (Me4N)SCF3 | Bench-stable, high functional group tolerance, simple purification. chemistryviews.org |

| Catalytic Deoxyfluorination | Tricyclohexylphosphine (PCy3) and 2,6-difluorobenzoyl fluoride | Utilizes an acyl fluoride as a deoxyfluorination reagent in a catalytic cycle. researchgate.net |

Exploration of Flow Chemistry and Continuous Processing Methodologies

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.govacs.org The synthesis of acyl halides, which can be highly reactive and involve hazardous intermediates, is particularly well-suited for flow chemistry. acs.orgacs.org

Continuous-flow systems allow for the in situ generation and immediate use of reactive intermediates, minimizing the risks associated with their transportation and storage. researchgate.net For example, the synthesis of acyl chlorides from carboxylic acids has been demonstrated in flow reactors, a principle that is directly applicable to the synthesis of 3-fluoro-4-methylbenzoyl fluoride. researchgate.netgoogle.com This approach is especially beneficial when dealing with toxic reagents like phosgene substitutes, as the contained nature of the flow system enhances operator safety. acs.org

The integration of in-line purification and analysis tools in flow systems can further streamline the manufacturing process, leading to higher purity products and reduced waste. nih.gov The application of flow chemistry to the synthesis of this compound could enable safer, more efficient, and scalable production.

Integration with Photochemical and Electrochemical Activation Strategies

Photochemistry and electrochemistry represent powerful tools for activating molecules under mild conditions, often avoiding the need for harsh reagents. researchgate.netchinesechemsoc.org These techniques are finding increasing application in the synthesis and transformation of acyl halides.

Visible-light photocatalysis has been employed for the carbonylative synthesis of acyl fluorides from organic halides. organic-chemistry.org This method utilizes a palladium catalyst in conjunction with visible light to facilitate the reaction, offering a novel and efficient route to these compounds. organic-chemistry.org Irradiation of benzoyl halides in the presence of alkenes can lead to the formation of ketones, indicating a pathway for photochemical transformations of the acyl fluoride group. rsc.org

Electrochemical methods also show promise. For instance, the electrochemical synthesis of sulfonimidoyl fluorides has been demonstrated, showcasing the potential of electrochemistry to form S(VI)-F bonds. chinesechemsoc.org This principle could be adapted for the synthesis of acyl fluorides, providing a reagent-free activation method. The integration of these techniques with flow chemistry could further enhance their efficiency and scalability. acs.org

| Activation Strategy | Key Features | Potential Application for this compound |

| Photochemical Activation | Use of visible light, often with a photocatalyst, to drive reactions. organic-chemistry.orgnih.gov | Synthesis from a suitable precursor or subsequent transformations of the acyl fluoride group. |

| Electrochemical Activation | Use of electric current to induce oxidation or reduction. chinesechemsoc.org | A potentially reagent-free method for the synthesis of the acyl fluoride from its corresponding carboxylic acid. |

Design and Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for improving the efficiency and selectivity of reactions involving acyl fluorides. Palladium catalysis has been shown to be effective in the synthesis of acyl fluorides through an "acyl-exchange reaction," where a simple, commercially available acyl fluoride is used as the fluoride source to generate more complex acyl fluorides. tus.ac.jp This reversible reaction, which involves the cleavage and formation of the acyl C-F bond at the palladium center, offers a versatile method for synthesizing a variety of acyl fluorides. tus.ac.jp

Phosphine-catalyzed acyl-group exchange reactions between carboxylic acids and a fluorinated benzoyl fluoride have also been reported, representing the first use of an acyl fluoride as a deoxyfluorination reagent in a catalytic cycle. researchgate.net The development of new catalysts will likely focus on improving turnover numbers, expanding the substrate scope, and enabling reactions to be carried out under even milder conditions. For this compound, this could lead to more efficient synthetic routes and novel transformations.

Synergistic Applications with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis platforms and high-throughput experimentation (HTE) is revolutionizing chemical research by accelerating the discovery and optimization of new reactions and molecules. These platforms allow for a large number of experiments to be conducted in parallel, rapidly screening different catalysts, reagents, and reaction conditions.

For the chemistry of this compound, HTE could be used to quickly identify optimal conditions for its synthesis or to discover new reactions and applications. By combining automated synthesis with advanced analytical techniques, researchers can rapidly generate and analyze large datasets, leading to faster progress in understanding the reactivity and potential of this compound. The use of automated systems can also improve the reproducibility of experiments and enhance safety by minimizing manual handling of potentially hazardous materials. mdpi.com

Advanced Materials Science Applications beyond Traditional Chemical Synthesis

While acyl fluorides are primarily known as reactive intermediates in organic synthesis, their unique properties could also be leveraged in the field of materials science. The fluorine atom in this compound can impart specific properties to larger molecules and polymers, such as increased thermal stability, chemical resistance, and altered electronic properties.

The related compound, 4-fluoro-3-methylbenzoyl chloride, is noted for its value in creating specialty polymers and resins for coatings and adhesives with enhanced durability. chemimpex.com It is plausible that this compound could be used as a monomer or a modifying agent in the synthesis of advanced polymers. Its incorporation into polymer backbones could lead to materials with tailored properties for applications in electronics, aerospace, or biomedical devices. Further research in this area could uncover novel applications for this compound beyond its traditional role as a synthetic intermediate.

Q & A

Q. Critical Parameters :

- Moisture sensitivity: Reactions must be performed under inert gas (N₂/Ar).

- Temperature: Fluorination proceeds optimally at 50–60°C.

Q. Example Reaction Table :

| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Fluoro-4-methylbenzoic acid | SOCl₂ | Toluene | 80 | 85 (acyl chloride) |

| 3-Fluoro-4-methylbenzoyl chloride | KF | DMF | 60 | 72 |

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 172 (C₈H₆F₂O) .

- FT-IR : Stretching vibrations at 1840 cm⁻¹ (C=O) and 1100 cm⁻¹ (C-F) .

Validation : Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities.

What are the key applications of this compound in medicinal chemistry?

Q. Methodological Answer :

- Drug Intermediate : Used to synthesize fluorinated aryl ketones for kinase inhibitors. The fluorine atom enhances metabolic stability and bioavailability .

- Protease Inhibition : Acts as an electrophilic warhead in covalent inhibitors (e.g., targeting SARS-CoV-2 Mpro) via nucleophilic attack by cysteine residues .

Case Study :

In anti-inflammatory drug development, coupling with heterocyclic amines yields compounds with IC₅₀ values < 100 nM against COX-2 .

Advanced Research Questions

How do competing electronic effects (fluorine’s -I vs. methyl’s +I) influence reactivity in cross-coupling reactions?

Q. Methodological Answer :

- Substituent Effects :

Q. Experimental Design :

- Compare reaction rates in Suzuki-Miyaura couplings using Pd(PPh₃)₄.

- Monitor regioselectivity via HPLC and X-ray crystallography of products.

Q. Methodological Answer :

- Stabilization Approaches :

- Microencapsulation : Use of liposomes or cyclodextrins to shield the acyl fluoride .

- Pro-drug Design : Convert to stable esters (e.g., pentafluorophenyl esters) activated enzymatically in vivo .

Q. Hydrolysis Kinetics :

- Half-life (t₁/₂) in PBS (pH 7.4): 2.3 hours.

- Additives like 1,2-epoxybutane extend t₁/₂ to 8 hours via scavenging nucleophiles .

How can computational modeling resolve contradictions in bioactivity data across studies?

Q. Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR).

- MD Simulations : Assess conformational stability of drug-target complexes over 100 ns trajectories .

Case Study :

Contradictory IC₅₀ values for antiproliferative activity (e.g., 5 μM vs. 20 μM in MCF-7 cells) may arise from differences in cell passage number. Normalize data using control inhibitors (e.g., doxorubicin) .

What analytical methods quantify trace impurities in scaled-up synthesis?

Q. Methodological Answer :

- HPLC-MS/MS : Detect residual thionyl chloride (< 0.1 ppm) using a C18 column and MRM transitions .

- ICP-OES : Quantify heavy metals (e.g., Pd in cross-coupled products) with detection limits of 1 ppb .

Validation : Compare with spiked standards and inter-laboratory reproducibility tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products